molecular formula C22H31FN4O B3606128 (4Z)-1-(4-FLUOROPHENYL)-3-PROPYL-4-{[(2,2,6,6-TETRAMETHYLPIPERIDIN-4-YL)AMINO]METHYLIDENE}-4,5-DIHYDRO-1H-PYRAZOL-5-ONE

(4Z)-1-(4-FLUOROPHENYL)-3-PROPYL-4-{[(2,2,6,6-TETRAMETHYLPIPERIDIN-4-YL)AMINO]METHYLIDENE}-4,5-DIHYDRO-1H-PYRAZOL-5-ONE

Cat. No.: B3606128
M. Wt: 386.5 g/mol
InChI Key: IBAQJFLRJNNNLJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4Z)-1-(4-FLUOROPHENYL)-3-PROPYL-4-{[(2,2,6,6-TETRAMETHYLPIPERIDIN-4-YL)AMINO]METHYLIDENE}-4,5-DIHYDRO-1H-PYRAZOL-5-ONE is a complex organic compound with potential applications in various scientific fields. This compound features a fluorophenyl group, a propyl chain, and a tetramethylpiperidinyl group, making it a unique molecule with diverse chemical properties.

Properties

IUPAC Name

2-(4-fluorophenyl)-5-propyl-4-[(2,2,6,6-tetramethylpiperidin-4-yl)iminomethyl]-1H-pyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H31FN4O/c1-6-7-19-18(14-24-16-12-21(2,3)26-22(4,5)13-16)20(28)27(25-19)17-10-8-15(23)9-11-17/h8-11,14,16,25-26H,6-7,12-13H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBAQJFLRJNNNLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(C(=O)N(N1)C2=CC=C(C=C2)F)C=NC3CC(NC(C3)(C)C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H31FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4Z)-1-(4-FLUOROPHENYL)-3-PROPYL-4-{[(2,2,6,6-TETRAMETHYLPIPERIDIN-4-YL)AMINO]METHYLIDENE}-4,5-DIHYDRO-1H-PYRAZOL-5-ONE involves multiple steps, starting with the preparation of the core pyrazolone structure. The reaction typically involves the condensation of a fluorophenyl hydrazine with a suitable diketone under acidic or basic conditions. The resulting intermediate is then reacted with a propylating agent and a tetramethylpiperidinyl amine to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, pH, and reaction time, as well as using high-purity reagents and solvents. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

(4Z)-1-(4-FLUOROPHENYL)-3-PROPYL-4-{[(2,2,6,6-TETRAMETHYLPIPERIDIN-4-YL)AMINO]METHYLIDENE}-4,5-DIHYDRO-1H-PYRAZOL-5-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or carboxylic acid, while reduction may produce an alcohol or amine.

Scientific Research Applications

(4Z)-1-(4-FLUOROPHENYL)-3-PROPYL-4-{[(2,2,6,6-TETRAMETHYLPIPERIDIN-4-YL)AMINO]METHYLIDENE}-4,5-DIHYDRO-1H-PYRAZOL-5-ONE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of (4Z)-1-(4-FLUOROPHENYL)-3-PROPYL-4-{[(2,2,6,6-TETRAMETHYLPIPERIDIN-4-YL)AMINO]METHYLIDENE}-4,5-DIHYDRO-1H-PYRAZOL-5-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to downstream effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Chloroform: An organochlorine compound with similar structural features.

    Bromomethyl methyl ether: A related compound with a bromine atom instead of fluorine.

    2-Hydroxy-2-methylpropiophenone: A compound with a similar core structure but different substituents.

Uniqueness

(4Z)-1-(4-FLUOROPHENYL)-3-PROPYL-4-{[(2,2,6,6-TETRAMETHYLPIPERIDIN-4-YL)AMINO]METHYLIDENE}-4,5-DIHYDRO-1H-PYRAZOL-5-ONE stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(4Z)-1-(4-FLUOROPHENYL)-3-PROPYL-4-{[(2,2,6,6-TETRAMETHYLPIPERIDIN-4-YL)AMINO]METHYLIDENE}-4,5-DIHYDRO-1H-PYRAZOL-5-ONE
Reactant of Route 2
Reactant of Route 2
(4Z)-1-(4-FLUOROPHENYL)-3-PROPYL-4-{[(2,2,6,6-TETRAMETHYLPIPERIDIN-4-YL)AMINO]METHYLIDENE}-4,5-DIHYDRO-1H-PYRAZOL-5-ONE

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